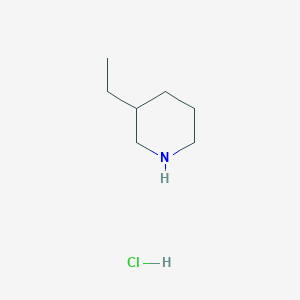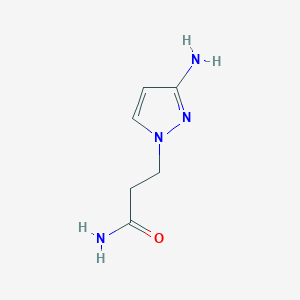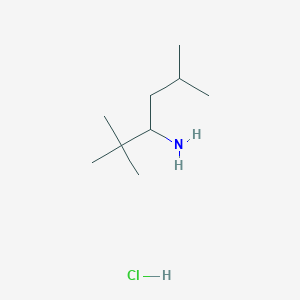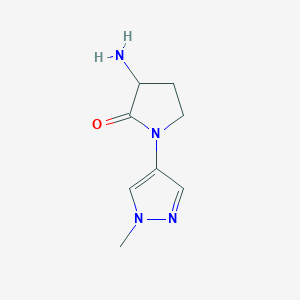
3-Ethylpiperidine hydrochloride
Descripción general
Descripción
3-Ethylpiperidine hydrochloride is a chemical compound with the CAS Number: 58531-32-1 . It has a molecular weight of 149.66 and its IUPAC name is 3-ethylpiperidine hydrochloride . It is a white solid and is stored at temperatures between 0-5 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 3-Ethylpiperidine (without the hydrochloride) is available . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for 3-Ethylpiperidine hydrochloride is 1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis
3-Ethylpiperidine hydrochloride is a white solid . It has a molecular weight of 149.66 and is stored at temperatures between 0-5 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Reactions with Nucleophiles: 3-Chloro-1-ethylpiperidine, closely related to 3-ethylpiperidine, undergoes nucleophilic displacement reactions, forming bicyclic aziridinium ions. These ions react with nucleophiles to produce pyrrolidine and piperidine isomers (Hammer, Heller, & Craig, 1972).
- Synthesis of Derivatives: (R)-3-aminopiperidine dihydrochloride is synthesized from ethyl nipecotate, involving chiral separation and Boc protection steps (Jiang Jie-yin, 2015).
- Radical Reactions: 1-Ethylpiperidine salt is used in carbon-carbon bond forming radical reactions, offering an alternative to tributyltin hydride-based methods (Graham, Murphy, & Coates, 1999).
Synthesis and Characterization
- Synthesis of Complex Molecules: Compounds like 3,5-bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one and their derivatives, which have been synthesized, display significant antiarrhythmic activities (Abdel-Hafez et al., 2009).
- Enantiospecific Synthesis: (3S, 4R)-3-amino-4-ethylpiperidine, a variant of 3-ethylpiperidine, has been synthesized through an eight-step process for use in medical research (Reilly, Anthony, & Gallagher, 2003).
Applications in Analytical Chemistry
- Chromatographic Analysis: Tolperisone hydrochloride, a derivative of 3-ethylpiperidine, has been analyzed using high-performance thin-layer chromatography (HPTLC) in combination with other drugs (Patel, Patel, Patel, & Badmanaban, 2012).
- Vitamin Analysis: 2-Amino-10-ethyl acridine ketone, utilized in vitamin analysis, reacts with vitamins in the presence of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (Fan, You, Suo, & Qian, 2018).
Safety And Hazards
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of 3-Ethylpiperidine hydrochloride in the pharmaceutical industry.
Propiedades
IUPAC Name |
3-ethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOJWKBJOYERMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpiperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)


![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)





![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)

![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)

